

A Comparative Guide to the Crystal Structures of Bromo-Carbazole Derivatives

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Compound of Interest

Compound Name: *3-bromo-9-methyl-9H-carbazole*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystal structures of several bromo-carbazole derivatives, supported by experimental data. Understanding the three-dimensional arrangement of these molecules is crucial for predicting their physicochemical properties, designing new materials with desired functionalities, and developing novel therapeutic agents. Carbazole and its derivatives are known for their applications in organic light-emitting diodes (OLEDs), solar cells, and as potential anticancer agents.^{[1][2][3][4][5]} The introduction of bromine atoms can significantly influence their electronic properties, crystal packing, and intermolecular interactions.

Comparative Analysis of Crystallographic Data

The following table summarizes the key crystallographic parameters for a selection of bromo-carbazole derivatives, allowing for a direct comparison of their solid-state structures. The data reveals how the position and number of bromine substituents, as well as the nature of the substituent at the 9-position, affect the crystal packing and molecular conformation.

Parameter	9-(4-Bromophenyl)-9H-carbazole[6]	1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole[1]	2,3,6,7-Tetrabromo-9-butyl-9H-carbazole[2]	2,7-Dibromo-9-octyl-9H-carbazole[7]	3-Bromo-9-ethyl-9H-carbazole[3][4][5][8]
Chemical Formula	C ₁₈ H ₁₂ BrN	C ₁₄ H ₉ Br ₄ N	C ₁₆ H ₁₃ Br ₄ N	C ₂₀ H ₂₃ Br ₂ N	C ₁₄ H ₁₂ BrN
Molecular Weight	322.2 g/mol	510.88 g/mol	538.94 g/mol	453.20 g/mol	274.16 g/mol
Crystal System	Monoclinic	Monoclinic	Triclinic	Monoclinic	Orthorhombic
Space Group	P2 ₁ /c	P2 ₁ /n	P-1	P2 ₁ /c	Pbca
Unit Cell Dimensions	a = 8.4137(3) Åb = 20.1179(7) Åc = 8.6346(3) Åβ = 108.5322(14) °	a = 10.5936(5) Åb = 9.2241(4) Åc Åc = 11.8315(5) = 12.0163(5) °	a = 8.5259(4) Åb = 9.2241(4) Åc = 12.3533(5) = 107.567(2)°β	a = 8.1691(2) Åb = 29.8391(8) Åc = 7.7845(2) Åβ = 96.593(2)°γ	a = 15.263(16) Åb = 7.745(8) Åc = 20.41(2) Å
Volume (V)	1385.76(8) Å ³	1395.00(11) Å ³	884.28(7) Å ³	1766.19(8) Å ³	2413(5) Å ³
Molecules per Unit Cell (Z)	4	4	2	4	8
Temperature	100 K	150 K	296 K	150 K	293 K
Key Intermolecular Interactions	-	Br···Br contacts[1]	π-π stacking[2]	Br···Br contacts, C—H···π interactions[7]	C—H···π contacts[3][4][5]

Key Observations from the Data:

- The substitution pattern of bromine atoms and the alkyl chain length at the nitrogen atom significantly influence the crystal system and space group.[6]
- In 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole and 2,7-dibromo-9-octyl-9H-carbazole, short Br···Br contacts are observed, indicating the role of halogen bonding in the crystal packing. [1][7]
- For 2,3,6,7-tetrabromo-9-butyl-9H-carbazole, π – π stacking interactions between the carbazole skeletons are a dominant feature in the crystal structure.[2]
- In contrast, the crystal packing of 3-bromo-9-ethyl-9H-carbazole is characterized by C—H··· π contacts.[3][4][5]
- The dihedral angle between the carbazole and phenyl rings in 9-(4-bromophenyl)-9H-carbazole is a critical parameter that affects the overall molecular conformation.[6]

Experimental Protocols

The determination of the crystal structures of bromo-carbazole derivatives typically involves the following key steps: synthesis, crystallization, and single-crystal X-ray diffraction.

Synthesis and Crystallization

The synthesis of bromo-carbazole derivatives often involves the electrophilic bromination of a carbazole precursor. A common method utilizes N-bromosuccinimide (NBS) as the brominating agent in a solvent such as dimethylformamide (DMF).[1][3][5][8] The reaction conditions, such as temperature and reaction time, are controlled to achieve the desired degree and regioselectivity of bromination.

Following synthesis and purification, single crystals suitable for X-ray diffraction are grown. This is a critical step that can significantly impact the quality of the final structural data. Common crystallization techniques include:

- Slow evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

- Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. For instance, crystals of 2,7-dibromo-9-octyl-9H-carbazole were grown by slowly cooling a saturated hot solution in hexanes.[7]
- Solvent diffusion: A solution of the compound is placed in a container, and a second solvent in which the compound is less soluble is allowed to slowly diffuse into the solution.

For example, 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole was crystallized from a mixture of isopropanol and DMF.[1] 3-Bromo-9-ethyl-9H-carbazole was crystallized from methanol to yield needle-like crystals.[3][5][8]

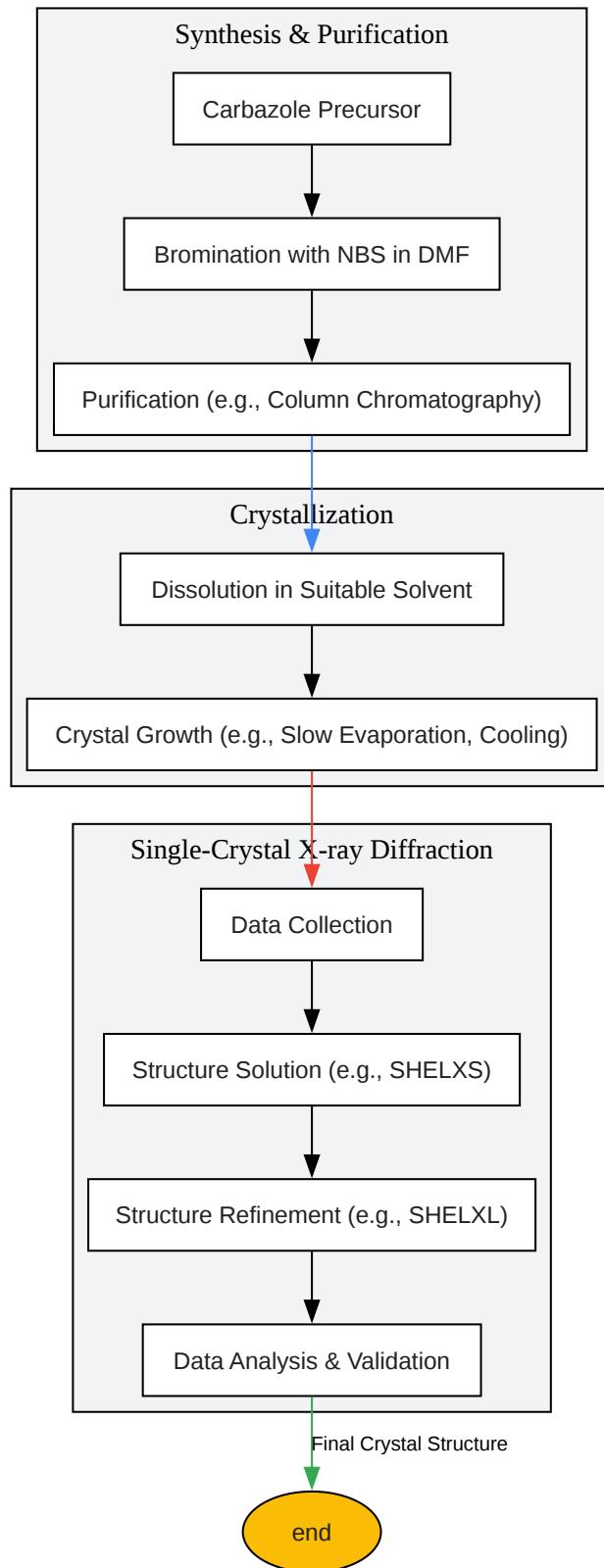
Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, their structures are determined using single-crystal X-ray diffraction. The general workflow is as follows:

- Crystal Mounting: A single crystal of appropriate size is mounted on a goniometer head.
- Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[3] This is typically done at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.[6][7]
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group.[6] The crystal structure is then solved using computational methods, such as direct methods or Patterson methods, which provide an initial model of the electron density. This model is then refined against the experimental data to obtain the final atomic coordinates and other structural parameters.[6] Software packages like SHELXS and SHELXL are commonly used for this purpose.[3][6]
- Data Analysis and Validation: The final refined structure is analyzed to determine bond lengths, bond angles, and other geometric parameters.[6] The quality of the structure is assessed using various metrics, and the final crystallographic data is often deposited in public databases like the Cambridge Crystallographic Data Centre (CCDC).[1][6]

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for the synthesis and crystal structure determination of bromo-carbazole derivatives.



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Caption: Workflow for Crystal Structure Analysis.

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